

A Comparative Guide to the Spectral Properties of 4-Hydroxy-3-methoxybenzonitrile

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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxybenzonitrile

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This guide provides a comprehensive comparison of the spectral data for **4-hydroxy-3-methoxybenzonitrile**, a key intermediate in pharmaceutical synthesis, against a structurally similar alternative, 4-hydroxy-3-methoxybenzaldehyde (vanillin). The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.

Spectral Data Comparison

The following tables summarize the key spectral data for **4-hydroxy-3-methoxybenzonitrile** and its aldehyde analog, vanillin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4-Hydroxy-3-methoxybenzonitrile	CDCl ₃	7.32 - 7.28	m	2H	Ar-H
6.97	d, J=8.4 Hz	1H	Ar-H		
6.13	s	1H	-OH		
3.92	s	3H	-OCH ₃		
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)	CDCl ₃	9.84	s	1H	-CHO
7.44 - 7.42	m	2H	Ar-H		
7.04	d, J=8.0 Hz	1H	Ar-H		
6.33	s	1H	-OH		
3.97	s	3H	-OCH ₃		

Table 2: ¹³C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
4-Hydroxy-3-methoxybenzonitrile	CDCl ₃	150.2, 147.1, 126.3, 119.5, 115.8, 110.9, 103.2, 56.2	Ar-C, -CN, -OCH ₃
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)	CDCl ₃	191.1, 151.9, 147.2, 129.8, 127.5, 114.4, 108.9, 56.1	Ar-C, -CHO, -OCH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group	4-Hydroxy-3-methoxybenzonitrile	4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
O-H Stretch (Phenolic)	~3300-3500 (broad)	~3200-3400 (broad)
C-H Stretch (Aromatic)	~3000-3100	~3000-3100
C-H Stretch (Aliphatic, -OCH ₃)	~2850-2950	~2850-2950
C≡N Stretch (Nitrile)	~2230	N/A
C=O Stretch (Aldehyde)	N/A	~1665
C=C Stretch (Aromatic)	~1500-1600	~1500-1600
C-O Stretch (Aryl Ether)	~1250	~1270
C-O Stretch (Phenolic)	~1150	~1155

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
4-Hydroxy-3-methoxybenzonitrile	C ₈ H ₇ NO ₂	149.15	149 (M ⁺), 134, 106, 78
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)	C ₈ H ₈ O ₃	152.15	152 (M ⁺), 151, 123, 95, 67

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire the spectrum at room temperature.
 - Use a spectral width of approximately 16 ppm.
 - Employ a pulse angle of 30-45 degrees.
 - Set the relaxation delay to at least 5 times the longest T_1 relaxation time (typically 1-2 seconds for small molecules).
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire the spectrum with proton decoupling.
 - Use a spectral width of approximately 240 ppm.
 - Employ a pulse angle of 45-90 degrees.
 - Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbon signals, especially quaternary carbons.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to

TMS (0.00 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- **Background Scan:** Record a background spectrum of the empty ATR accessory.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Pressure Application:** Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Acquire the IR spectrum over the range of 4000-400 cm^{-1} . Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- **Data Processing:** The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Potassium Bromide (KBr) Pellet Method:

- **Sample Preparation:** Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- **Spectrum Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum as described for the ATR method.

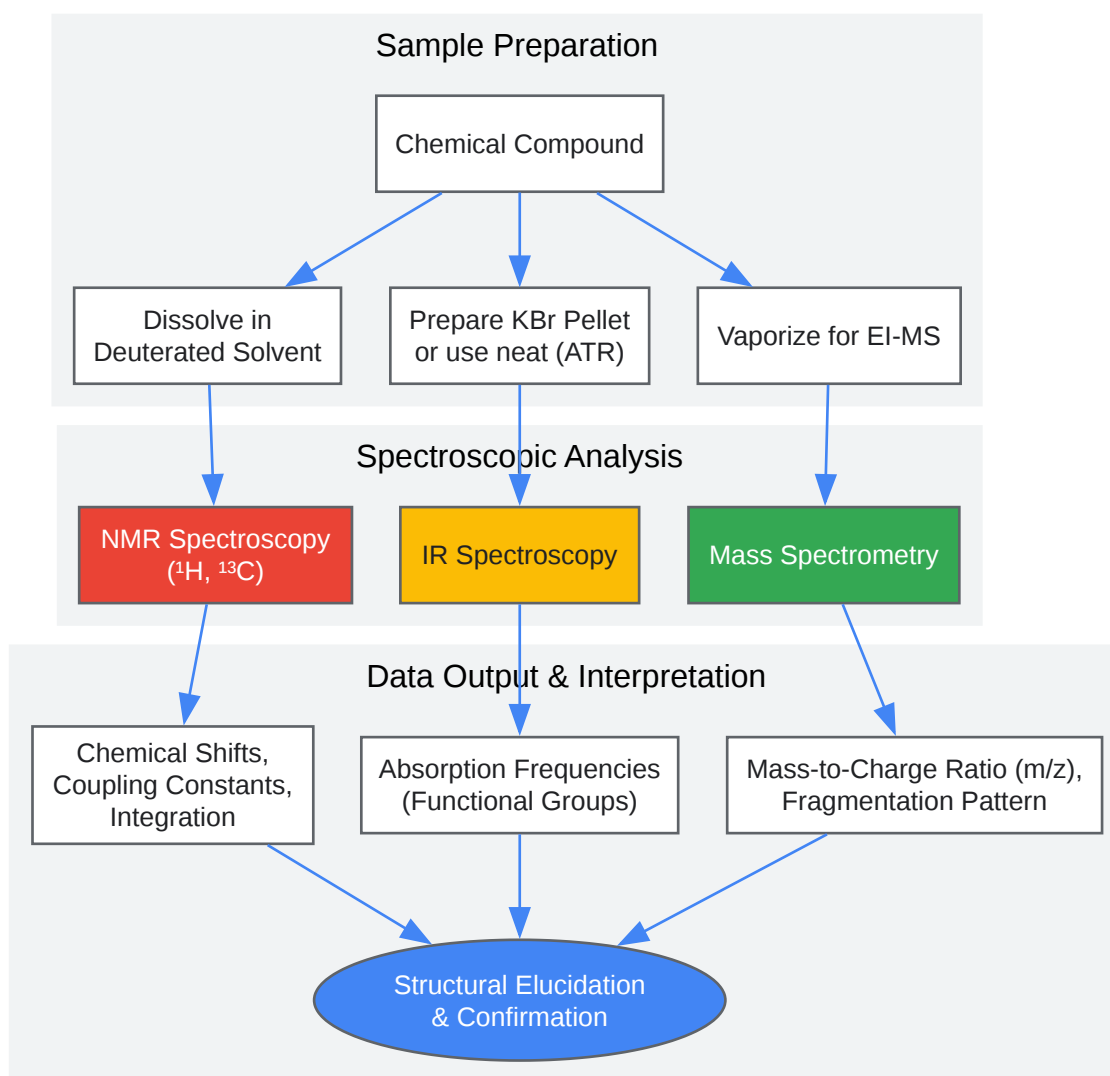
Mass Spectrometry (MS)

Electron Ionization (EI) Method:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.^{[1][2]}
- **Mass Analysis:** Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z .
- **Data Interpretation:** Analyze the mass spectrum to determine the molecular weight from the molecular ion peak (M^+) and to identify characteristic fragment ions that provide structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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